Oxapropanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxapropanium can be synthesized through the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of a quaternary ammonium salt . The reaction conditions typically involve:
Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, and methyl iodide.
Solvents: Water or alcohol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Ensuring the product meets industrial standards for purity and composition.
Chemical Reactions Analysis
Types of Reactions
Oxapropanium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Oxapropanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Mechanism of Action
The mechanism of action of oxapropanium involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to various physiological effects.
Pathways Involved: The compound can influence pathways related to cell signaling, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Bupropion: A norepinephrine and dopamine reuptake inhibitor used in the treatment of depression and smoking cessation.
Uniqueness of Oxapropanium
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Unlike oxaprozin and bupropion, this compound is primarily used in industrial and research applications rather than as a therapeutic agent.
Properties
CAS No. |
92981-69-6 |
---|---|
Molecular Formula |
C7H16NO2+ |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |
InChI Key |
HJPHIJVSRJVAGC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1COCO1 |
Origin of Product |
United States |
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